
5-(Decyloxy)benzene-1,3-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Decyloxy)benzene-1,3-dicarboxylic acid is an organic compound that belongs to the class of dicarboxylic acids It features a benzene ring substituted with two carboxyl groups at the 1 and 3 positions and a decyloxy group at the 5 position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Decyloxy)benzene-1,3-dicarboxylic acid typically involves the esterification of isophthalic acid (1,3-benzenedicarboxylic acid) followed by the introduction of the decyloxy group. One common method includes the following steps:
Esterification: Isophthalic acid is esterified with methanol to form dimethyl isophthalate.
Alkylation: The dimethyl isophthalate is then reacted with decanol in the presence of a base such as sodium hydride to introduce the decyloxy group.
Hydrolysis: The resulting ester is hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
化学反应分析
Types of Reactions: 5-(Decyloxy)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The decyloxy group can be oxidized to form a carboxyl group.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of 5-(Decyloxy)benzene-1,3,5-tricarboxylic acid.
Reduction: Formation of 5-(Decyloxy)benzene-1,3-dimethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
5-(Decyloxy)benzene-1,3-dicarboxylic acid has several scientific research applications:
Materials Science: It is used in the synthesis of polymers and copolymers with unique mechanical and thermal properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 5-(Decyloxy)benzene-1,3-dicarboxylic acid involves its ability to interact with various molecular targets through its carboxyl and decyloxy groups. These interactions can lead to the formation of hydrogen bonds, ionic bonds, and van der Waals forces, which can influence the compound’s reactivity and stability. The specific pathways involved depend on the context of its application, such as in polymer synthesis or drug delivery.
相似化合物的比较
Isophthalic acid (1,3-benzenedicarboxylic acid): Lacks the decyloxy group and has different solubility and reactivity properties.
Terephthalic acid (1,4-benzenedicarboxylic acid): Has carboxyl groups at the 1 and 4 positions, leading to different polymerization behavior.
Phthalic acid (1,2-benzenedicarboxylic acid): Has carboxyl groups at the 1 and 2 positions, resulting in different chemical properties.
Uniqueness: 5-(Decyloxy)benzene-1,3-dicarboxylic acid is unique due to the presence of the decyloxy group, which imparts distinct hydrophobic properties and influences its reactivity and solubility. This makes it particularly useful in applications where these properties are desirable, such as in the synthesis of hydrophobic polymers or as a component in drug delivery systems.
属性
CAS 编号 |
153117-87-4 |
|---|---|
分子式 |
C18H26O5 |
分子量 |
322.4 g/mol |
IUPAC 名称 |
5-decoxybenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C18H26O5/c1-2-3-4-5-6-7-8-9-10-23-16-12-14(17(19)20)11-15(13-16)18(21)22/h11-13H,2-10H2,1H3,(H,19,20)(H,21,22) |
InChI 键 |
RYLWKSZWKNUNAY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOC1=CC(=CC(=C1)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine](/img/structure/B14266046.png)
![Carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]methyl-, 1,1-dimethylethyl ester](/img/structure/B14266047.png)
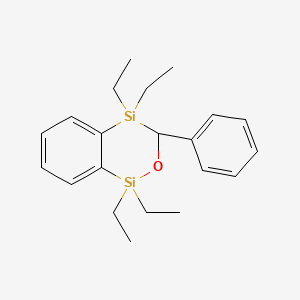
![2-[(2-Methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B14266070.png)

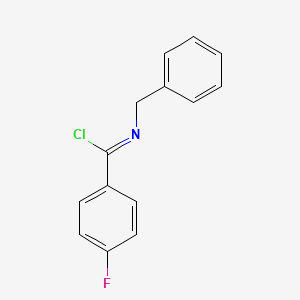
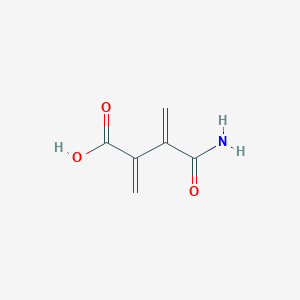
![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid](/img/structure/B14266091.png)
![3-[(tert-Butoxycarbonyl)sulfanyl]propanoic acid](/img/structure/B14266094.png)
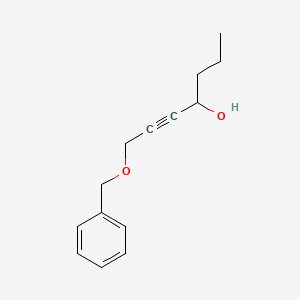
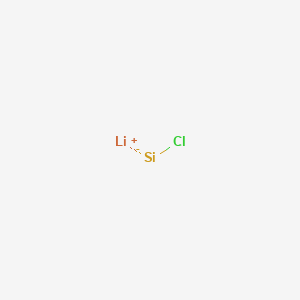
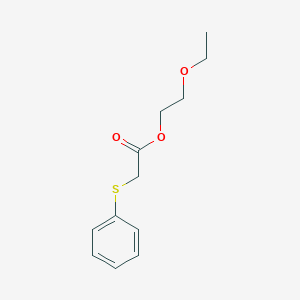
![4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline](/img/structure/B14266124.png)
![N~1~,N~1'~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide]](/img/structure/B14266129.png)
